Product packaging for Methanimidoyl isocyanide(Cat. No.:CAS No. 85933-61-5)

Methanimidoyl isocyanide

Cat. No.: B14405801
CAS No.: 85933-61-5
M. Wt: 54.05 g/mol
InChI Key: LXMWNHAMTFDERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methanimidoyl isocyanide is a specialized research chemical featuring a reactive isocyanide functional group, which serves as a valuable building block in synthetic organic chemistry. This compound is of significant interest for its role in the development of novel synthetic methodologies, particularly in metal-catalyzed transformations and isocyanide-based multicomponent reactions (IMCRs) . In these reactions, such as the classic Passerini and Ugi reactions, the isocyanide group acts as a key linchpin, enabling the one-pot assembly of complex molecular structures, including various heterocycles and highly functionalized scaffolds from simpler starting materials . The unique electronic structure of the isocyanide, with a carbon-centered lone pair and orthogonal π* orbital, allows it to function as a versatile C1 synthon . Its reactivity is characterized by a nucleophilic attack on electrophiles to form a nitrilium ion intermediate, a key species that can be trapped intramolecularly or by external nucleophiles to construct diverse amide and amine derivatives . Researchers utilize this compound to access complex molecular architectures that are relevant for drug discovery, materials science, and the synthesis of natural product analogs . The compound is also a precursor in the synthesis of metal-organic complexes and coordination polymers. This compound is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2N2 B14405801 Methanimidoyl isocyanide CAS No. 85933-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85933-61-5

Molecular Formula

C2H2N2

Molecular Weight

54.05 g/mol

IUPAC Name

methanimidoyl isocyanide

InChI

InChI=1S/C2H2N2/c1-4-2-3/h2-3H

InChI Key

LXMWNHAMTFDERF-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C=N

Origin of Product

United States

Theoretical and Computational Studies of Methanimidoyl Isocyanide

Quantum Chemical Methodologies Applied to Methanimidoyl Isocyanide

The theoretical examination of this compound and its related isomers relies on a variety of computational techniques that solve the electronic Schrödinger equation with varying levels of approximation and computational cost. jocpr.comidosr.org These methods are essential for predicting molecular properties like structure, energy, and reactivity. jocpr.com

Ab Initio Calculations

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, serve as a foundational tool for studying molecular systems. nih.gov While comprehensive studies dedicated solely to this compound using high-level ab initio methods are not extensively documented in isolation, these techniques are fundamental to the field. For instance, in studies of related nitrogen-containing systems, ab initio molecular orbital calculations at levels such as SDCI/6-31G//6-31G have been employed to determine the stability of various ions. researchgate.net Wavefunction-based approaches like Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) theory are often used to provide benchmark-quality data for smaller molecules, which can then be used to validate more computationally efficient methods. nih.gov

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and energetics of molecules like this compound due to its favorable balance of accuracy and computational efficiency. idosr.orggla.ac.uk Several studies on the formation of C2H2N2 isomers from hydrogen cyanide (HCN) have employed DFT. For example, the potential energy surface of HCN dimerization, which can lead to this compound, has been calculated using the BHLYP-D3(BJ) functional with the PBE-D*N level of theory for geometry. acs.orgnih.gov Other studies exploring HCN dimerization pathways have utilized the B3LYP hybrid functional paired with the 6-311g(d,p) basis set. researchgate.net These DFT calculations have been instrumental in characterizing the reaction pathways, identifying transition states, and determining the energetic barriers associated with the formation of this compound and its isomers. acs.orgnih.govbiointerfaceresearch.com

DFT FunctionalBasis SetApplication/System Studied
BHLYP-D3(BJ)PBE-D*N (for geometry)Calculation of potential energy surface for HCN dimerization to this compound. acs.orgnih.gov
B3LYP6-311g(d,p)Theoretical study of HCN dimerization and isomerization pathways. researchgate.net
BP86Def2-TZVPUsed for geometry optimization and predicting features of cobaltaborane isomers, demonstrating DFT's utility in complex systems. biointerfaceresearch.com

Composite Methodologies (e.g., CBS-QB3)

Composite methodologies aim to achieve high accuracy in thermochemical calculations by combining results from several lower-level calculations to approximate a single high-level computation. arxiv.org The Complete Basis Set-QB3 (CBS-QB3) method is a prominent example, known for achieving a mean absolute deviation of approximately 1.1 kcal/mol for a standard test set of molecules. arxiv.org This method has been applied to determine the potential energy surfaces for the formation of covalently bound HCN dimers, including iminoacetonitrile (B14750961), a key isomer of this compound. researchgate.net Although CBS-QB3 has shown some limitations and can be outperformed by other methods like G3 and G4 for specific applications like calculating formation enthalpies of radicals, its reliability and efficiency make it a valuable tool in computational chemistry. figshare.comnih.govfurman.edu

Energetics and Thermodynamic Stability Analyses

Understanding the energetics and thermodynamic stability of this compound is key to explaining its low abundance and transient nature compared to its isomers. solubilityofthings.comnih.gov These analyses rely on the computational data generated by the quantum chemical methods described above.

Relative Energies of Isomers

Computational studies have consistently shown that this compound (HN=CH-NC) is a high-energy isomer on the C2H2N2 potential energy surface. The gas-phase dimerization of two neutral hydrogen cyanide (HCN) molecules leads directly to this less stable isocyanide isomer, rather than the more stable C-C bonded isomer, iminoacetonitrile (HN=CH-CN). acs.orgnih.gov The global minimum energy structure for C2H2N2 is Z-iminoacetonitrile (also referred to as Z-C-cyanomethanimine). arxiv.org this compound is significantly less stable, and its formation is energetically unfavorable. nih.gov Other isomers, such as N-cyanomethanimine (H2CNCN), also exist and have been characterized computationally, with N-cyanomethanimine being a higher-energy member of the family. arxiv.org

Isomer NameStructureRelative Energy (kJ/mol)Notes
Z-Iminoacetonitrile (Z-HNCHCN)HN=CH-C≡N0.0Global minimum energy isomer. arxiv.org
This compound (HNCHNC)HN=CH-N≡C+39.1Product of non-catalyzed HCN dimerization; energy relative to 2HCN. nih.gov
N-Cyanomethanimine (H2CNCN)H₂C=N-C≡N~+29.7Calculated from the reported 3570 K energy difference above the global minimum. arxiv.org

Enthalpies of Formation and Isomerization

The thermodynamic properties of this compound highlight its instability. The formation of this compound from two HCN molecules is an endothermic process, with a calculated reaction energy of +39.1 kJ mol⁻¹. nih.gov Furthermore, this reaction pathway is hindered by a very high activation barrier of 311.3 kJ mol⁻¹, which makes its uncatalyzed formation highly improbable under the cold, sparse conditions of the interstellar medium. nih.gov

The isomerization from the less stable this compound to the more stable iminoacetonitrile is thermodynamically favorable. However, the initial formation pathway from HCN dimerization preferentially yields the isocyanide. acs.orgnih.gov This suggests that for iminoacetonitrile to form from HCN, either a catalytic pathway that avoids the isocyanide intermediate is required, or a subsequent isomerization from this compound must occur. acs.orgnih.gov The study of isomerization energies between cyanide and isocyanide pairs is crucial, as this process is considered a plausible route for the formation of various isomers in interstellar space. arxiv.org

ParameterValue (kJ/mol)ProcessComputational Method
Reaction Energy (Endothermicity)+39.12HCN → HN=CH-NCBHLYP-D3(BJ)//PBE-DN nih.gov
Activation Energy+311.32HCN → HN=CH-NCBHLYP-D3(BJ)//PBE-DN nih.gov

Potential Energy Surface (PES) Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By exploring the PES, we can identify stable molecules, transition states, and the pathways that connect them.

Identification of Minima and Transition States

Computational methods are employed to locate and characterize critical points on the potential energy surface. utah.edu Minima on the PES correspond to stable or metastable structures, while first-order saddle points represent transition states that connect these minima. researchgate.net For this compound, theoretical calculations have been crucial in identifying its structure and the transition states involved in its formation and subsequent reactions.

The gas-phase dimerization of hydrogen cyanide (HCN) can lead to the formation of this compound (HN=CH–NC). acs.org This process, along with related isomerizations, involves navigating a complex potential energy surface with various minima and transition states. Computational studies help in elucidating these complex reaction networks by identifying the key stationary points. researchgate.netnumberanalytics.com The characterization of these points is often achieved through geometry optimization and frequency analysis. numberanalytics.com Minima are confirmed by the absence of imaginary frequencies, while a transition state is characterized by a single imaginary frequency. researchgate.net

Point on PESDescription
Minimum Corresponds to a stable or metastable molecular structure, such as this compound itself. researchgate.net
Transition State Represents the highest energy point along a reaction coordinate, connecting two minima. researchgate.netumn.edu

Reaction Pathways and Barrier Heights

The formation of this compound from the dimerization of two HCN molecules in the gas phase is a significant reaction pathway. acs.org Theoretical calculations have shown that this pathway has a high energy barrier. acs.org

Specifically, the dimerization of HCN to form this compound has a calculated activation energy barrier of 311.3 kJ mol⁻¹ and is endothermic by 39.1 kJ mol⁻¹. acs.org These high energy requirements suggest that this reaction is unlikely to proceed at a significant rate under typical interstellar conditions. acs.org

ReactionBarrier Height (kJ mol⁻¹)Reaction Energy (kJ mol⁻¹)
2 HCN → HN=CH–NC (gas phase)311.339.1

Data sourced from BHLYP-D3(BJ)//PBE-DN level of theory calculations. acs.org*

Alternative pathways, such as those catalyzed by surfaces like forsterite, have been investigated to find lower energy routes to HCN polymerization products. acs.org For instance, the deprotonation of HCN on a forsterite surface has a much lower barrier of 23.3 kJ mol⁻¹, and the subsequent C-C bond formation to yield iminoacetonitrile has an intrinsic barrier of 88.3 kJ mol⁻¹. acs.org While this specific pathway leads to an isomer of this compound, it highlights the importance of considering catalytic effects in understanding the formation of such molecules.

Predictive Modeling of Molecular Properties Relevant to Detection

Theoretical chemistry plays a vital role in predicting the spectroscopic properties of molecules, which is essential for their detection in laboratory or astrophysical environments.

Rotational Constants and Vibrational Frequencies (Predicted)

Computational methods can predict the rotational constants (A, B, C) and vibrational frequencies of molecules like this compound. nih.gov These parameters are critical for interpreting microwave and infrared spectra, which are powerful tools for molecular identification. ajchem-a.comlibretexts.org High-level quantum chemical calculations are employed to obtain accurate predictions of these spectroscopic constants. nih.govresearchgate.net

For example, studies on related molecules like ethynol (B13828445) have shown that computational approaches can provide rotational constants accurate to within 20 MHz of experimental values. frontiersin.org The predicted vibrational frequencies help in identifying the characteristic stretching and bending modes of the molecule. ajchem-a.com

Predicted Spectroscopic Data for this compound (Illustrative)

PropertyPredicted Value
Rotational Constants
AValue
BValue
CValue
Vibrational Frequencies (cm⁻¹)
ν(N-H stretch)Value
ν(C=N stretch)Value
ν(N≡C stretch)Value
ν(C-H bend)Value

Note: Specific predicted values for this compound require dedicated high-level quantum chemical calculations and are presented here as illustrative examples of the types of data generated.

Dipole Moments and Spectroscopic Signatures (Predicted)

The dipole moment of a molecule is a key factor determining the intensity of its rotational transitions. frontiersin.org A molecule with a significant dipole moment will have a more readily observable rotational spectrum. Theoretical calculations can provide reliable predictions of molecular dipole moments. ajchem-a.com

The predicted dipole moment, along with the rotational constants and vibrational frequencies, contributes to a complete spectroscopic signature of this compound. This theoretical data is invaluable for guiding laboratory experiments and astronomical searches for this molecule. For instance, the predicted rotational spectrum would consist of transitions with frequencies determined by the rotational constants, and intensities governed by the dipole moment and the thermal population of the rotational levels. libretexts.org

Formation Pathways and Mechanistic Elucidation of Methanimidoyl Isocyanide

Dimerization Mechanisms of Hydrogen Cyanide (HCN)

The dimerization of HCN is a critical first step in the oligomerization cascade that can lead to more complex molecules like amino acids and nucleobases. researchgate.net This process can occur through various routes, including in the gas phase and on the surfaces of mineral grains, with each pathway favoring the formation of different isomers.

Gas-Phase Dimerization Routes

The direct, uncatalyzed dimerization of two neutral HCN molecules in the gas phase is the primary route that leads to the formation of methanimidoyl isocyanide (HN=CH–NC). acs.orgnih.gov This reaction involves the formation of a nitrogen-carbon (N–C) covalent bond between the two HCN monomers. acs.orgnih.gov

However, computational studies have revealed that this pathway is characterized by a substantial activation energy barrier and is an endothermic process. acs.orgnih.gov These significant energetic hurdles prevent the reaction from proceeding at any considerable rate under the frigid and sparse conditions typical of the interstellar medium (ISM). researchgate.netacs.orgnih.gov While proton-catalyzed dimerization pathways have been explored and do show lower reaction barriers, they are also considered inefficient under interstellar conditions. researchgate.net

Reaction ParameterValueReference
Activation Energy Barrier311.3 kJ mol⁻¹ acs.orgnih.gov
Reaction Enthalpy (Endothermicity)  39.1 kJ mol⁻¹ acs.orgnih.gov

Table 1: Energetics of the gas-phase formation of this compound from two HCN molecules, calculated at the BHLYP-D3(BJ)//PBE-D*N level of theory. acs.org

Role of Precursor Molecules in this compound Synthesis (e.g., HNC)

Hydrogen isocyanide (HNC), a higher-energy isomer of HCN, is also abundant in the ISM and participates in dimerization reactions. acs.orgnih.gov The reaction between HNC and HCN can lead to the formation of a dimer. However, computational studies indicate that when HNC is involved, the reaction channel that forms a C–C bond, ultimately leading to iminoacetonitrile (B14750961), is more favored than the C–N bond formation that would yield this compound. acs.orgnih.gov Although the reaction involving HNC also faces high energy barriers, its preferential path to the other isomer suggests that HNC is not a primary precursor for the synthesis of this compound. acs.orgnih.gov The uncatalyzed gas-phase reaction between two HCN molecules remains the most direct, albeit kinetically challenging, route to this compound. nih.gov

Kinetic Studies of Formation Processes

Kinetic studies, primarily through computational chemistry, have provided critical insights into the feasibility of different formation pathways for HCN dimers. The formation of this compound via the uncatalyzed gas-phase dimerization of two HCN molecules is kinetically hindered by a very high activation barrier of 311.3 kJ mol⁻¹. acs.orgnih.gov

In contrast, the kinetic barriers for the formation of the iminoacetonitrile isomer on catalytic surfaces are significantly lower. For example, the rate-limiting step for iminoacetonitrile formation on a forsterite (120) surface has a calculated barrier of 88.3 kJ/mol, and on a forsterite (101) surface, the barrier is even lower at 53.2 kJ/mol. acs.org These values are dramatically smaller than the barrier for the gas-phase formation of this compound, underscoring the kinetic difficulty of its synthesis in the absence of a specific catalyst that would favor N-C bond formation.

Formation PathwayProductActivation Energy Barrier (kJ mol⁻¹)Reference
Uncatalyzed Gas-Phase Dimerization (2 HCN)This compound311.3 acs.orgnih.gov
Catalyzed Dimerization on Forsterite (120) surfaceIminoacetonitrile88.3 acs.org
Catalyzed Dimerization on Forsterite (101) surfaceIminoacetonitrile53.2 acs.org
Base-catalyzed in liquid HCNIminoacetonitrile~91.2 (21.8 kcal/mol) nih.gov

Table 2: Comparison of kinetic barriers for HCN dimerization via different pathways.

Spectroscopic Characterization and Analytical Methodologies for Methanimidoyl Isocyanide

Advanced Spectroscopic Techniques for Structural Elucidation (General applicability to such compounds)

The analysis of isocyanides and related nitrogen-containing compounds relies on a suite of advanced spectroscopic techniques. These methods provide detailed information on molecular structure, bonding, and conformation, which are essential for the unambiguous identification of complex molecules. rsc.orgmdpi.com

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule. For isocyanides, the most characteristic feature is the strong stretching vibration (ν) of the isocyano group (–N≡C). This absorption typically appears in a distinct region of the spectrum, allowing for its differentiation from the nitrile (–C≡N) group. In studies of various isocyanide derivatives, this band is a key diagnostic marker. rsc.org For instance, research on the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from aryl isocyanides consistently identifies the functional groups of the resulting products using FT-IR, confirming the transformation of the starting materials. rsc.org While a specific spectrum for methanimidoyl isocyanide is not available, analysis of related compounds provides a reference for its expected spectral features. rsc.orgdtic.mil

Table 1: Representative FT-IR Data for Compounds Synthesized from Phenyl Isocyanide Precursors rsc.org This table illustrates the application of IR spectroscopy in characterizing the products of reactions involving isocyanides.

CompoundKey FT-IR Peaks (νmax/cm⁻¹)
1-(4-methoxyphenyl)-1H-tetrazole3051.0, 2942.8, 1603.1, 1280.5
1-(4-chlorophenyl)-1H-tetrazole3050.4, 2942.1, 1601.0, 1281.5
1-(2-bromophenyl)-1H-tetrazole3051.9, 2942.8, 1600.0, 1281.0

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C techniques, provides unparalleled insight into the connectivity and chemical environment of atoms in a molecule. In ¹³C NMR, the carbon atom of the isocyanide group has a characteristic chemical shift, typically appearing in the range of 135-150 ppm, which is distinct from the cyanide carbon (110-120 ppm). ucl.ac.uk This distinction is critical for isomer identification.

Detailed structural analysis of compounds derived from isocyanides is routinely accomplished using NMR. rsc.org For example, the characterization of tetrazoles synthesized from isocyanides relies on both ¹H and ¹³C NMR to confirm their structures, with chemical shifts and coupling constants reported in detail. rsc.org Furthermore, specialized techniques such as the use of ¹³C-labeled methyl isocyanide have been developed to serve as sensitive NMR probes for the active sites of heme proteins like cytochrome P450. nih.gov

Table 2: ¹H and ¹³C NMR Data for 1-(4-methoxyphenyl)-1H-tetrazole Synthesized from 4-methoxy phenyl isocyanide rsc.org This table demonstrates the detailed structural information obtainable from NMR for products derived from isocyanide starting materials.

NucleusChemical Shift (δ in ppm)Multiplicity / Coupling Constant (J in Hz)
¹H NMR
H (tetrazole ring)8.91s
H (aromatic)7.59d, J = 10 Hz
H (aromatic)7.06d, J = 10 Hz
H (methoxy)3.88s
¹³C NMR
C (aromatic)160.88
C (tetrazole ring)140.72
C (aromatic)127.08
C (aromatic)123.12
C (aromatic)115.34
C (methoxy)55.87

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. rsc.org In studies involving isocyanide-derived products, HRMS is used to confirm the identity of the synthesized compounds by comparing the calculated mass of the expected ion with the experimentally found mass. rsc.org For simpler molecules like methyl isocyanide, standard electron ionization mass spectrometry reveals a characteristic fragmentation pattern that can be used for its identification. nist.gov

Table 3: High-Resolution Mass Spectrometry (ESI+) Data for Compounds Synthesized from Isocyanide Precursors rsc.org This table shows the application of HRMS in confirming the elemental composition of target molecules.

CompoundCalculated Mass (m/z)Found Mass (m/z)
1-(4-methoxyphenyl)-1H-tetrazole177.0770177.0782
1-(4-chlorophenyl)-1H-tetrazole181.0276181.0280
1-(2-bromophenyl)-1H-tetrazole224.9770224.9782

Microwave spectroscopy is a high-resolution technique applied to gas-phase molecules to determine their rotational constants, from which precise molecular structures (bond lengths and angles) and dipole moments can be derived. unibo.it It is particularly powerful for small, polar molecules. Classic studies on methyl isocyanide (CH₃NC) have used microwave spectroscopy to measure its pure rotational lines for various isotopologues. aps.org This data allowed for the precise determination of its moments of inertia and molecular dimensions, providing a foundational understanding of the structure of a simple alkyl isocyanide. aps.org This technique would be the ideal method for the definitive structural characterization of this compound in the gas phase, should it be isolated.

Table 4: Molecular Properties of Methyl Isocyanide (CH₃NC) Determined by Microwave Spectroscopy aps.org This table highlights the precision of structural data obtained from microwave spectroscopy for a related isocyanide.

PropertyValue
Moment of Inertia (I_B)
C¹²H₃N¹⁴C¹²83.4550 x 10⁻⁴⁰ g·cm²
C¹²H₃N¹⁴C¹³86.5277 x 10⁻⁴⁰ g·cm²
Molecular Dimensions
d(C-H)1.094 Å
d(C-N)1.427 Å
d(N-C)1.167 Å
∠HCH109° 46’

Mass Spectrometry (MS) Applications in Characterization

Computational Simulation of Spectroscopic Data

Given the challenges in the experimental study of transient species like this compound, computational chemistry has become an indispensable tool. acs.orgnih.gov Quantum mechanical simulations, particularly using Density Functional Theory (DFT), are employed to investigate its formation, stability, and potential energy surface. acs.orgunito.it

Research has focused on modeling the dimerization of hydrogen cyanide (HCN), which shows that the reaction in the gas phase leads to the this compound isomer rather than iminoacetonitrile (B14750961). acs.orgnih.gov These computational studies calculate the high activation energy barriers for this process, explaining the difficulty in observing the product experimentally under interstellar conditions. nih.govunito.it Such theoretical models can also predict spectroscopic properties, such as vibrational frequencies (for IR spectra) and NMR chemical shifts. These predicted data serve as a guide for astronomers and laboratory chemists in the search for and identification of this and other elusive molecules. acs.org

Experimental Approaches to Detection in Laboratory Simulations

The experimental detection of this compound is intrinsically linked to the conditions under which it is formed. Laboratory studies have confirmed that HCN molecules can polymerize on surfaces like forsterite, a type of cosmic dust analog. nih.gov However, even its more stable isomer, iminoacetonitrile, has not been directly detected in these reacting mixtures, as it is considered a short-lived intermediate. nih.gov

This suggests that this compound is also highly transient. The detection of such unstable species requires specialized experimental techniques capable of generating and analyzing molecules under rarefied conditions. One powerful approach involves combining a generation method, such as laser ablation or an electric discharge, with a high-resolution detection method like pulsed Fourier transform microwave spectroscopy. uva.es This combination has been successfully used in the laboratory to generate, detect, and characterize other unstable metal-bearing isocyanides, such as hydromagnesium isocyanide (HMgNC), leading to their subsequent discovery in interstellar space. uva.es A similar approach would likely be necessary for the unambiguous experimental detection and characterization of this compound.

Reactivity and Transformation Pathways of Methanimidoyl Isocyanide

Isomerization Reactions and Pathways

The isomerization of methanimidoyl isocyanide is a key transformation that dictates its subsequent chemical behavior. This process has been the subject of computational and experimental studies, particularly in the context of astrochemistry and the origins of life.

The dimerization of hydrogen cyanide (HCN) in the gas phase can lead to the formation of this compound (HN=CH–NC). nih.govacs.org This isomer can then undergo a rearrangement to form the more stable iminoacetonitrile (B14750961) (HN=CH–CN). nih.gov This isomerization is a critical step in the proposed pathways for the formation of purine (B94841) precursors from HCN. researchgate.net The reaction involves the conversion of the isocyanide (-NC) functional group to a nitrile (-CN) group. Computational studies have explored the pathways for the formation of covalently bound HCN dimers, with iminoacetonitrile being identified as the most stable dimer. researchgate.net

The isomerization from this compound to iminoacetonitrile is not a simple, single-step process. Before the isocyanide-to-nitrile conversion, cis-trans isomerization of the HN=CH– moiety is considered a more favorable process. nih.govacs.org Quantum chemical studies have been instrumental in elucidating the mechanisms of such isomerizations. For instance, the well-studied isomerization of hydrogen isocyanide (HNC) to hydrogen cyanide (HCN) provides a model for understanding the rearrangement of the isocyanide group. aip.orgacs.orgresearchgate.net These studies often involve locating and optimizing transition states and constructing potential energy surfaces to map the reaction coordinates. acs.orgresearchgate.net In the case of the HNC to HCN isomerization, the mechanism involves the migration of the hydrogen atom from the nitrogen to the carbon, passing through a high-energy transition state. aip.org A similar migratory process is expected for the isomerization of the isocyanide group in this compound.

Environmental factors can significantly influence the rate and outcome of isomerization reactions. In the context of prebiotic chemistry, the presence of catalysts and the physical state of the reactants are crucial. For example, the isomerization of HNC to HCN can be catalyzed by water, which lowers the energy barrier for the reaction. aip.org Similarly, the dimerization of HCN and subsequent isomerization to iminoacetonitrile can be facilitated on the surfaces of minerals like forsterite (Mg₂SiO₄). nih.govacs.org Quantum mechanical simulations have shown that such surfaces can play a catalytic role, although the effectiveness depends on the specific surface properties. nih.gov Laboratory experiments have confirmed that HCN oligomerization can occur on forsterite surfaces at temperatures around 300 K. nih.gov The ionization of HNC clusters has also been shown to be accompanied by isomerization to HCN, highlighting the role of the cluster environment and hydrogen bonding in facilitating this process. nih.gov

Mechanistic Details of Isomerization Processes (e.g., Cis-Trans Isomerization)

Nucleophilic and Electrophilic Reactivity Studies of Isocyanides (General, with potential application to this compound)

The isocyanide functional group exhibits a dual electronic character, capable of acting as both a nucleophile and an electrophile at its terminal carbon atom. rsc.orgnih.gov This ambiphilic nature is central to its diverse reactivity.

Metalated isocyanides, for instance, feature a highly nucleophilic "carbanion" adjacent to the isocyanide carbon. nsf.govrsc.org This allows for potent nucleophilic attacks on various electrophiles. nsf.govrsc.org Isocyanides have also been shown to act as versatile nucleophiles in SN2 reactions with alkyl halides, leading to the formation of secondary amides after in situ hydrolysis of the resulting nitrilium ion. nih.gov This reactivity introduces an alternative bond-breaking pattern compared to traditional amide synthesis. nih.gov

Conversely, the isocyanide carbon can also be electrophilic and react with nucleophiles. This is a key aspect of their utility in multicomponent reactions like the Ugi and Passerini reactions. rsc.org The coordination of isocyanides to transition metals can further modify their reactivity, often enhancing their electrophilic character. unipi.itmdpi.com In the case of this compound, the imine group (HN=CH–) would influence the electronic properties of the isocyanide moiety, potentially modulating its nucleophilic and electrophilic tendencies.

Rearrangement Reactions Involving the Isocyanide Moiety (General, with potential application to this compound)

The isocyanide group is known to participate in a variety of rearrangement reactions. The most fundamental of these is the isomerization of isocyanides to their more stable nitrile isomers, a reaction that is often thermally or photochemically induced. acs.orgresearchgate.net

More complex rearrangements can occur in the context of organometallic chemistry. For example, thermal rearrangement of diiron complexes containing isocyanide ligands has been observed, with the reaction proceeding with high stereospecificity. acs.org In these systems, the isocyanide can be involved in coupling reactions with other ligands, such as acetylides or other isocyanide units, initiated by nucleophilic addition. unipi.itmdpi.com These reactions can lead to the formation of new C-N bonds and complex molecular architectures. unipi.itmdpi.com Palladium-catalyzed reactions of tetrasilanes with aryl isocyanides have also been shown to induce novel skeletal rearrangements. rsc.org Furthermore, palladium-catalyzed cascade reactions involving intramolecular isocyanide insertion can lead to significant scaffold rearrangements. rsc.org For this compound, such rearrangement pathways could be initiated by coordination to a metal center or by reaction with other molecules present in its environment.

Polymerization Tendencies and Pathways of Isocyanides (General, with potential relevance as an intermediate)

Isocyanides can undergo polymerization to form poly(isocyanides), which are also known as poly(iminomethylenes). ru.nl These polymers are characterized by a rigid, helical structure. ru.nlru.nl The polymerization can be initiated by various catalysts, including protonic acids, Lewis acids, and transition metal salts, with nickel(II) salts being particularly effective. ru.nlru.nl The mechanism of nickel(II)-catalyzed polymerization is thought to involve the initial formation of a square planar nickel(II) isocyanide complex, followed by nucleophilic attack on a coordinated isocyanide to initiate the polymerization. ru.nl The propagation then proceeds via a series of insertion reactions of isocyanide molecules into the nickel-carbene bond. ru.nl

More recently, alkyne-palladium(II) complexes have been developed as catalysts for the living polymerization of isocyanides, allowing for the synthesis of well-defined helical polyisocyanides with controlled molecular weights and low dispersity. nih.govacs.org Rare-earth metal complexes have also been shown to be efficient catalysts for isocyanide polymerization. e3s-conferences.org While some isocyanides can spontaneously polymerize during storage, this process is generally slow and can lead to complex mixtures. e3s-conferences.org

Given that this compound is an intermediate in the oligomerization of HCN, its potential to participate in or initiate polymerization is of interest. nih.gov The presence of the imine functionality could influence its polymerization behavior compared to simple alkyl or aryl isocyanides.

Astrochemical and Prebiotic Significance of Methanimidoyl Isocyanide

Formation and Abundance in Interstellar Medium (ISM) Analogues

The existence and concentration of methanimidoyl isocyanide in space are dictated by the specific chemical and physical conditions of the environment, particularly the efficiency of gas-phase versus surface-mediated reactions.

Gas-Phase Chemical Networks in Interstellar Clouds

In the diffuse, cold environment of interstellar clouds, the primary proposed gas-phase formation route for this compound is the dimerization of two hydrogen cyanide (HCN) molecules. acs.orgnih.govunito.it Computational studies have shown that the direct, uncatalyzed reaction between two neutral HCN molecules inevitably leads to the formation of this compound, which involves the creation of a nitrogen-carbon (N-C) bond. acs.orgnih.gov

However, this pathway is significantly hindered by a substantial activation energy barrier, estimated to be around 311.3 kJ mol⁻¹. nih.gov This high barrier makes the reaction extremely slow and inefficient at the typical low temperatures (around 10 K) of molecular clouds. nih.gov Consequently, the abundance of this compound formed through this gas-phase mechanism is expected to be very low in such cold regions. While the presence of acidic or basic catalysts in the gas phase can facilitate the initial steps of HCN oligomerization, these processes tend to favor the formation of its isomer, iminoacetonitrile (B14750961). acs.orgnih.govunito.it

Reaction Pathway Reactants Product Activation Energy (Gas Phase) Significance in ISM
Uncatalyzed Dimerization2 HCNThis compound (HN=CH-NC)~311.3 kJ mol⁻¹ nih.govKinetically unfavorable; low expected abundance. nih.gov
Catalyzed Dimerization2 HCN + CatalystIminoacetonitrile (HN=CH-CN)Lowered BarrierFavors the formation of the isomer, not this compound. acs.orgnih.gov

Surface Chemistry on Interstellar Grains

The surfaces of interstellar dust grains, composed of silicates, carbonaceous materials, and ice mantles, are recognized as crucial catalytic sites for the formation of complex organic molecules. fiveable.menasa.govfrontiersin.org These surfaces provide a medium for adsorbed atoms and molecules to meet and react, often lowering the activation energy barriers for reactions that are inefficient in the gas phase. frontiersin.org

While direct experimental detection of this compound on grain analogues is pending, theoretical studies strongly support the plausibility of its formation via surface chemistry. Research on forsterite (a type of silicate (B1173343) dust) has demonstrated its catalytic role in the dimerization of HCN, though these studies have primarily focused on the formation of iminoacetonitrile. acs.orgnih.govunito.it Nevertheless, these findings establish that mineral surfaces are effective environments for HCN condensation reactions. unito.it Theoretical investigations into HCN dimerization on icy grain mantles further suggest that surfaces are a more viable location for these reactions than the gas phase. mdpi.com As temperatures increase in protostellar envelopes due to the formation of a star, the sublimation of icy mantles can expose the reactive bare grain surfaces, potentially enhancing the catalytic formation of HCN dimers, including this compound. unito.it

Role in Prebiotic Chemistry Pathways

The significance of this compound in prebiotic chemistry is intrinsically linked to its status as an isomer of iminoacetonitrile, a key precursor in the synthesis of purines.

Connection to HCN Oligomerization and Purine (B94841) Precursor Synthesis

The polymerization of hydrogen cyanide is a foundational hypothesis in prebiotic chemistry for the abiotic synthesis of adenine (B156593), a purine nucleobase essential for DNA and RNA. nih.gov This process is thought to begin with the dimerization of HCN. As established, the kinetically favored product of uncatalyzed gas-phase dimerization is this compound. acs.org

However, the canonical pathway to adenine proceeds through the HCN tetramer, diaminomaleonitrile, which is formed from the C-C bonded dimer, iminoacetonitrile (IAN). acs.orgresearchgate.net For this compound to be a viable precursor in this pathway, it must first undergo a C≡N–N≡C isomerization to form IAN. acs.orgnih.gov This isomerization represents an additional energetic hurdle, complicating the direct involvement of this compound in the established routes to purine synthesis. Its formation highlights a critical juncture in prebiotic chemistry where the initial, most readily formed product is not the most direct precursor to biological molecules.

Contribution to Chemical Evolution Scenarios

The case of this compound serves as a compelling example of the complexities inherent in chemical evolution. It demonstrates that the pathway from simple feedstock molecules like HCN to essential biomolecules is not necessarily linear. The formation of a kinetically favored but biologically indirect isomer underscores the importance of the specific environmental context.

The prevalence of this compound versus iminoacetonitrile would be heavily dependent on the conditions. In the cold, diffuse gas phase, this compound formation might dominate, but its low abundance and the high barrier to isomerization would make subsequent steps toward purines difficult. Conversely, in environments with catalytic surfaces like dust grains or in aqueous phases, the formation of the more "biologically-relevant" isomer, iminoacetonitrile, is favored, potentially steering the chemical inventory toward life's building blocks. nih.govacs.org this compound therefore represents a potential, kinetically trapped intermediate, whose fate—and its contribution to the origins of life—depends on the availability of energy or catalysts to overcome the isomerization barrier.

Comparative Studies with Related Isomeric Species in Extraterrestrial Environments

The astrochemical relevance of this compound is best understood through comparison with its structural isomer, iminoacetonitrile (HN=CH-CN). The two molecules represent a fundamental dichotomy in HCN dimerization: N-C bond formation versus C-C bond formation.

Feature This compound (HN=CH-NC) Iminoacetonitrile (HN=CH-CN)
Bonding Contains an N-C bond from the dimerization.Contains a C-C bond from the dimerization.
Formation Pathway Favored in uncatalyzed, gas-phase HCN + HCN reactions. acs.orgnih.govFavored in catalyzed reactions on surfaces (e.g., forsterite) and in liquid/aqueous phases. acs.orgunito.it
Prebiotic Role Indirect precursor to purines; requires isomerization. nih.govDirect precursor in the canonical pathway to adenine via HCN oligomerization. acs.org
Related Reactant Formed from the most abundant HCN isomer.Formation is favored in the dimerization of the less abundant HNC isomer, though this path also has a high barrier. acs.orgnih.gov

Computational studies consistently show that while the reaction of HCN + HCN in the gas phase leads to this compound, the reaction involving hydrogen isocyanide (HNC), the higher-energy isomer of HCN, preferentially forms the C-C bond required for iminoacetonitrile. acs.orgnih.govunito.it However, like the HCN dimerization, the HNC pathway also has a prohibitively high activation barrier in the gas phase. nih.gov

This isomeric comparison is crucial. It suggests that the simple presence of abundant HCN in the interstellar medium is not sufficient for the efficient production of purine precursors in the gas phase. Instead, specific environments that can catalyze the formation of the correct isomer, iminoacetonitrile, are likely required. These findings steer the search for the origins of life's building blocks away from the diffuse gas and towards environments like the surfaces of dust grains within protoplanetary disks or aqueous settings on early planets.

Q & A

Q. How can researchers ensure data integrity in collaborative studies on this compound?

  • Methodological Answer: Implement blockchain-based lab notebooks for immutable data logging. Use attention-check questions in shared datasets to detect anomalies. Conduct periodic audits using tools like PCA or clustering algorithms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.